5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a chlorine atom at the 5-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing various cellular pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(trifluoromethyl)-1H-indole-2-carboxylic acid
- 5-Chloro-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
- 5-Chloro-3-(trifluoromethyl)-1H-pyrazole-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to its benzothiophene core, which imparts distinct electronic and steric properties
Biological Activity
5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 280.65 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, which can influence its biological interactions and pharmacokinetics.
Property | Value |
---|---|
Molecular Formula | C₁₀H₄ClF₃O₂S |
Molecular Weight | 280.65 g/mol |
LogP (octanol-water partition coefficient) | 4.27 |
PSA (polar surface area) | 65.54 Ų |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It can bind to various receptors, potentially modulating signal transduction pathways critical for cellular function.
- Influence on Pathways : The compound may affect multiple biochemical pathways, including those involved in inflammation and cancer progression.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has indicated several promising applications:
- Anticancer Activity : Initial studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
- Antimicrobial Properties : There is evidence indicating that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiophene compounds exhibited significant anticancer activity against breast cancer cell lines, suggesting that structural modifications could enhance efficacy .
- Antimicrobial Testing : Research published in Pharmaceutical Biology highlighted the antimicrobial effects of related compounds, suggesting that the presence of the trifluoromethyl group could enhance antibacterial activity .
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3O2S/c11-4-1-2-6-5(3-4)7(10(12,13)14)8(17-6)9(15)16/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVMXWKAATNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(S2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731140 | |
Record name | 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752135-60-7 | |
Record name | 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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